3,4-Dimethylpentanoic acid
Overview
Description
3,4-Dimethylpentanoic acid: is an organic compound with the molecular formula C7H14O2 . It is a branched-chain fatty acid, specifically a methyl-branched fatty acid. The structure of this compound consists of a pentanoic acid backbone with two methyl groups attached at the third and fourth carbon atoms. This compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpentan-1-ol, followed by oxidation to form the carboxylic acid. The reaction conditions typically involve the use of strong bases and oxidizing agents.
Alkylation: The precursor 3,4-dimethylpentan-1-ol is treated with an alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This results in the formation of the desired alkylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by oxidation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3,4-dimethylpentanol, using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: 3,4-Dimethylpentanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3,4-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA synthetase, leading to the formation of acyl-CoA derivatives. These derivatives can then enter various metabolic pathways, including beta-oxidation, where they are broken down to produce energy .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpentanoic acid
- 3,3-Dimethylpentanoic acid
- 4,4-Dimethylpentanoic acid
Uniqueness
3,4-Dimethylpentanoic acid is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. For example, 2,4-Dimethylpentanoic acid has methyl groups on the second and fourth carbon atoms, leading to different steric and electronic effects .
Properties
IUPAC Name |
3,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAKGOKCSRVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280282 | |
Record name | 3,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-06-5 | |
Record name | Pentanoic acid,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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